tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane
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Overview
Description
tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane is a chemical compound with the molecular formula C9H18OSi. It is an aliphatic terminal alkyne and is known for its applications in organic synthesis. This compound is often used as a reagent in various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane can be synthesized through the reaction of tert-butyldimethylsilyl chloride with propargyl alcohol. The reaction typically occurs in the presence of a base such as imidazole and a solvent like methylene chloride. The reaction conditions involve maintaining a low temperature to ensure the selectivity and yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The compound can participate in substitution reactions where the prop-1-en-2-yl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products are often used as intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane exerts its effects involves the interaction of its functional groups with various molecular targets. The prop-1-en-2-yl group can participate in reactions with nucleophiles, while the tert-butyl(dimethyl)silyl group provides steric protection and stability to the molecule. These interactions facilitate the formation of desired products in synthetic reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethyl(2-propynyloxy)silane
- tert-Butyldimethylsilyl chloride
- tert-Butyldimethylsilane
Uniqueness
tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane is unique due to its combination of a prop-1-en-2-yl group and a tert-butyl(dimethyl)silyl group. This combination provides both reactivity and stability, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers a balance of steric protection and functional group reactivity, which is advantageous in various chemical reactions .
Properties
IUPAC Name |
tert-butyl-dimethyl-prop-1-en-2-yloxysilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20OSi/c1-8(2)10-11(6,7)9(3,4)5/h1H2,2-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIJNUXOOJOFMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450808 |
Source
|
Record name | tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74812-76-3 |
Source
|
Record name | tert-Butyl(dimethyl)[(prop-1-en-2-yl)oxy]silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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